molecular formula C41H74N7O18P3S B1249771 2-hydroxyphytanoyl-coenzyme A

2-hydroxyphytanoyl-coenzyme A

Cat. No. B1249771
M. Wt: 1078.1 g/mol
InChI Key: WNVFJMYPVBOLKV-YLNUKALLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxyphytanoyl-CoA is a multi-methyl-branched fatty acyl-CoA having 2-hydroxyphytanoyl as the S-acyl group. It is a hydroxy fatty acyl-CoA, a long-chain fatty acyl-CoA, a multi-methyl-branched fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a phytanoyl-CoA and a 2-hydroxyphytanic acid. It is a conjugate acid of a 2-hydroxyphytanoyl-CoA(4-).

Scientific Research Applications

Coenzyme Q10 and Statin-Induced Mitochondrial Dysfunction

  • Context : Coenzyme Q10 is crucial for mitochondrial respiration. Deficiencies in coenzyme Q10 lead to various neurologic and myopathic syndromes. Statin medications are known to lower coenzyme Q10 levels in the serum and potentially in muscle tissue, which might contribute to statin-induced myopathies. The study emphasizes the need for additional research in this area, especially considering the pivotal role of coenzymes in mitochondrial function (Deichmann, Lavie, & Andrews, 2010).

Therapeutic Effects of Benzoquinone Ring Analogs in Primary CoQ Deficiencies

  • Context : Coenzyme Q (CoQ) is essential for mitochondrial function, and mutations in the CoQ biosynthesis pathway can result in primary coenzyme Q deficiencies, leading to various clinical manifestations. The study reviews the supplementation of 4-hydroxybenzoic acid ring analogs as a new area in the treatment of primary CoQ deficiencies. Understanding the mechanisms through which these compounds ameliorate the biochemical, molecular, or clinical phenotypes of CoQ deficiencies is crucial for developing effective treatments (Pesini, Hidalgo-Gutiérrez, & Quinzii, 2022).

Role of Stearoyl-Coenzyme A Desaturase in Regulating Lipid Metabolism

  • Context : Stearoyl-coenzyme A desaturase 1 is a key regulator of metabolism, catalyzing the synthesis of monounsaturated fatty acids. The enzyme plays a pivotal role in health and disease, influencing lipid synthesis, oxidation, thermogenesis, and insulin sensitivity. The review highlights the enzyme's involvement in conditions promoting obesity, insulin resistance, and hepatic steatosis, underlining its importance in metabolic regulation (Flowers & Ntambi, 2008).

Coenzyme A Biosynthesis: An Antimicrobial Drug Target

  • Context : The biosynthesis pathway of Coenzyme A (CoA), involving pantothenic acid, is essential for the growth of pathogenic microorganisms. The review discusses the potential of targeting pantothenic acid utilization and CoA biosynthesis as a novel antimicrobial drug target. It examines the inhibitory activity of analogues of pantothenic acid and other precursors of CoA against various microorganisms, highlighting the therapeutic potential of manipulating this metabolic pathway (Spry, Kirk, & Saliba, 2008).

properties

Product Name

2-hydroxyphytanoyl-coenzyme A

Molecular Formula

C41H74N7O18P3S

Molecular Weight

1078.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3,7,11,15-tetramethylhexadecanethioate

InChI

InChI=1S/C41H74N7O18P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)32(50)40(54)70-20-19-43-30(49)17-18-44-38(53)35(52)41(6,7)22-63-69(60,61)66-68(58,59)62-21-29-34(65-67(55,56)57)33(51)39(64-29)48-24-47-31-36(42)45-23-46-37(31)48/h23-29,32-35,39,50-52H,8-22H2,1-7H3,(H,43,49)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t26?,27?,28?,29-,32?,33-,34-,35+,39-/m1/s1

InChI Key

WNVFJMYPVBOLKV-YLNUKALLSA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

synonyms

alpha-hydroxyphytanoyl-CoA
hydroxyphytanoyl-CoA
hydroxyphytanoyl-coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-hydroxyphytanoyl-coenzyme A
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